REACTION_CXSMILES
|
C1(N)CCCC1.BrC1C(Cl)=NC(Cl)=NC=1.[Br:16][C:17]1[C:18]([NH:24][CH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])=[N:19][C:20]([Cl:23])=[N:21][CH:22]=1>>[Br:16][C:17]1[C:18]([NH:24][CH:25]2[CH2:28][CH2:29][CH2:27][CH2:26]2)=[N:19][C:20]([Cl:23])=[N:21][CH:22]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NC(CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC=1C(=NC(=NC1)Cl)NC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |